NBQX Exhibits >5000-Fold Selectivity for Non-NMDA vs NMDA Receptors Versus CNQX/DNQX NMDA Glycine-Site Cross-Reactivity
NBQX demonstrates a selectivity ratio exceeding 5000-fold for non-NMDA versus NMDA receptors—the highest reported among quinoxalinedione derivatives [1]. In direct electrophysiological comparison using retinal ganglion cell whole-cell recordings, NBQX at concentrations up to 10 μM produced no effect on NMDA-induced currents, confirming the absence of affinity for the NMDA receptor glycine-binding site [2]. In contrast, first-generation quinoxalinediones CNQX and DNQX exhibit significant cross-reactivity at the glycine-binding site of NMDA receptors, a documented limitation that introduces experimental confounds when selective non-NMDA receptor antagonism is required [2].
| Evidence Dimension | NMDA receptor glycine-site cross-reactivity |
|---|---|
| Target Compound Data | No effect on NMDA-induced currents at concentrations up to 10 μM; selectivity ratio >5000-fold for non-NMDA vs NMDA receptors |
| Comparator Or Baseline | CNQX and DNQX: documented cross-reactivity at NMDA receptor glycine-binding site |
| Quantified Difference | Qualitative difference: NBQX lacks glycine-site affinity present in CNQX/DNQX; selectivity ratio >5000-fold is highest in quinoxalinedione class |
| Conditions | Whole-cell patch-clamp recordings in tiger salamander retinal ganglion cell slice preparation (NBQX vs CNQX); Xenopus oocytes expressing rat cortex mRNA (selectivity ratio determination) |
Why This Matters
Researchers requiring clean pharmacological isolation of AMPA/kainate receptor contributions without NMDA receptor confounds must select NBQX over CNQX or DNQX; procurement of CNQX/DNQX for such applications introduces a known cross-reactivity artifact.
- [1] Randle JC, Guet T, Cordi A, Lepagnol JM. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution. European Journal of Pharmacology. 1992;215(2-3):237-244. doi:10.1016/0014-2999(92)90033-Z View Source
- [2] Yu W, Miller RF. NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells. Brain Research. 1995;692(1-2):190-194. doi:10.1016/0006-8993(95)00669-H View Source
